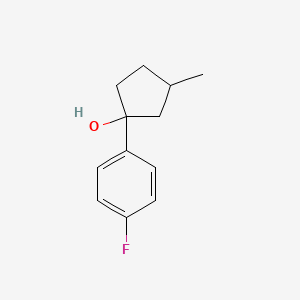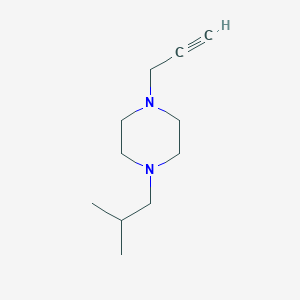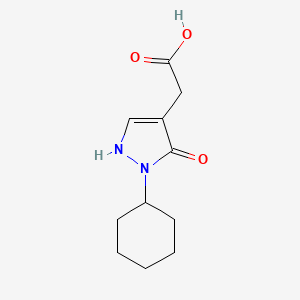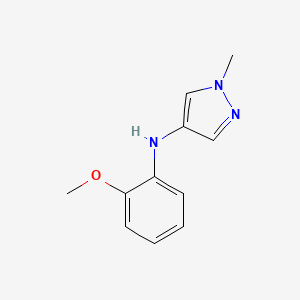
(1S)-2-bromo-1-(3,4-dimethoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol is an organic compound with a bromine atom, a phenyl ring substituted with two methoxy groups, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol typically involves the bromination of 1-(3,4-dimethoxyphenyl)ethanol. The reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective formation of the desired product. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of (1S)-2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 1-(3,4-dimethoxyphenyl)ethanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone.
Reduction: Formation of 1-(3,4-dimethoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S)-2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1S)-2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
(1S)-2-Bromo-1-(4-methoxyphenyl)ethan-1-ol: Similar structure but with only one methoxy group.
(1S)-2-Bromo-1-(3,4-dihydroxyphenyl)ethan-1-ol: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
(1S)-2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol is unique due to the presence of both bromine and two methoxy groups on the phenyl ring, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C10H13BrO3 |
|---|---|
Molecular Weight |
261.11 g/mol |
IUPAC Name |
(1S)-2-bromo-1-(3,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13BrO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,12H,6H2,1-2H3/t8-/m1/s1 |
InChI Key |
VAXOJZZUVFJONX-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](CBr)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CBr)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane](/img/structure/B15259091.png)

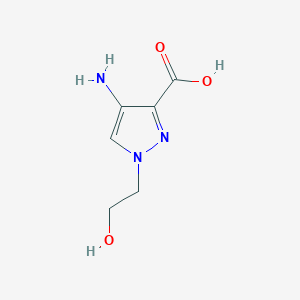

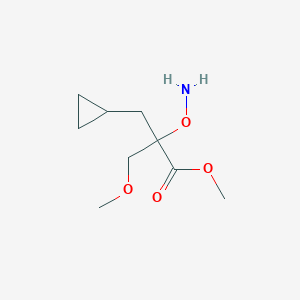
![4-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B15259128.png)
![9,11-Dimethyl-1-oxaspiro[5.5]undecan-7-one](/img/structure/B15259135.png)
